Bromochlorofluoromethane

Description

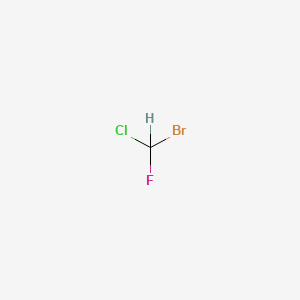

Structure

3D Structure

Properties

IUPAC Name |

bromo-chloro-fluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClF/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKZSBSRKWVMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870651 | |

| Record name | 1-Chloro-1-fluoro-1-bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-98-6 | |

| Record name | Bromochlorofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochlorofluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1-fluoro-1-bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOCHLOROFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RH760PZ3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Bromochlorofluoromethane Synthesis and Stereochemical Challenges

The journey of bromochlorofluoromethane from its first synthesis to the successful separation of its mirror-image forms, or enantiomers, is a story of scientific persistence spanning nearly a century. wikipedia.org The initial synthesis of the compound was achieved long before its complex stereochemical nature could be fully addressed.

A significant hurdle in the study of this compound was the resolution of its enantiomers. wikipedia.orghandwiki.org The molecule's relative instability to hydrolysis and the absence of functional groups suitable for classical resolution techniques made this separation exceptionally difficult. wikipedia.orghandwiki.org It wasn't until March 2005 that the enantiomers were successfully separated, a milestone that opened the door to a deeper understanding of its properties. wikipedia.orghandwiki.org

One of the successful methods developed for this separation involved the fractional crystallization of the diastereomeric salts of bromochlorofluoroacetic acid with a chiral resolving agent, strychnine (B123637). researchgate.netnih.govresearchgate.net The separated acidic enantiomers were then converted to the respective enantiomers of this compound via decarboxylation, a process that was found to proceed with retention of the stereochemical configuration. researchgate.netnih.gov The absolute configurations of the enantiomers were subsequently determined using techniques like X-ray crystallography for the precursor acid and spectroscopic methods like Raman Optical Activity (ROA) for the final product. researchgate.netnih.govresearchgate.net

| Milestone | Description | Year | Reference(s) |

| First Synthesis | The first documented synthesis of this compound. | Not specified in results | |

| First Enantiomeric Separation | Successful separation of the (R)- and (S)-enantiomers. | 2005 | wikipedia.orghandwiki.org |

| Key Separation Method | Fractional crystallization of bromochlorofluoroacetic acid salts. | 2000 | researchgate.netnih.govresearchgate.net |

Significance of Bromochlorofluoromethane As a Model Chiral Molecule

The importance of bromochlorofluoromethane in chemical research stems from its status as one of the simplest stable chiral molecules. wikipedia.orghandwiki.org Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, much like a pair of human hands. sketchfab.comlibretexts.org Molecules with a carbon atom bonded to four different substituents, like this compound, are known as chiral centers. ausetute.com.au

Its simple, yet asymmetric, structure makes it an ideal model for:

Studying Stereochemistry: It serves as a textbook example for understanding the principles of chirality and enantiomerism. ausetute.com.ausketchfab.comlibretexts.org

Developing Separation Techniques: The historical difficulty in separating its enantiomers spurred the development of novel resolution methods, including enantioselective inclusion into specially designed host molecules called cryptophanes. handwiki.orgnih.gov

Investigating Molecular Recognition: Studies have utilized chiral cryptophane hosts to demonstrate enantioselective binding, where the host preferentially binds to one enantiomer over the other.

The two enantiomers of this compound are designated as (R)- and (S)-bromochlorofluoromethane. These molecules are identical in most physical properties but differ in their interaction with other chiral entities and with plane-polarized light, a property known as optical activity.

| Property | Description | Reference(s) |

| Molar Mass | 147.37 g·mol⁻¹ | wikipedia.org |

| Density | 1.953 g/cm³ | wikipedia.org |

| Boiling Point | 36 °C (97 °F; 309 K) | wikipedia.org |

| Melting Point | -115 °C (-175 °F; 158 K) | wikipedia.org |

| Chirality | Possesses a central carbon atom bonded to four different substituents (H, F, Cl, Br), making it a chiral molecule. | ausetute.com.au |

Evolution of Research Paradigms for Bromochlorofluoromethane: from Early Syntheses to Quantum Phenomena

Fundamental Chirality of this compound

This compound (CHBrClF) is a cornerstone molecule in the study of stereochemistry, representing one of the simplest stable chiral compounds. vulcanchem.com Its chirality stems from a central carbon atom, a stereogenic center, bonded to four distinct substituents: a hydrogen atom (H), a bromine atom (Br), a chlorine atom (Cl), and a fluorine atom (F). vulcanchem.comausetute.com.au This specific tetrahedral arrangement results in a molecule that is non-superimposable on its mirror image, a fundamental condition for chirality. ausetute.com.auutexas.eduresearchgate.net

These non-superimposable mirror images are known as enantiomers and are designated as (R)- and (S)-bromochlorofluoromethane based on the Cahn-Ingold-Prelog (CIP) priority rules. vulcanchem.combrainly.com The structural simplicity of this compound, with its single asymmetric carbon, makes it an ideal model system for investigating the fundamental principles of chirality and stereochemical theory without the complicating factors of multiple chiral centers or conformational flexibility. vulcanchem.comlibretexts.org The absence of a plane of symmetry in this compound is a key determinant of its chiral nature, in contrast to an achiral molecule like dichlorofluoromethane, which possesses such a plane and is superimposable on its mirror image. libretexts.orglibretexts.orglibretexts.org

The two enantiomers of this compound are stereoisomers, meaning they have the same connectivity of atoms but differ in their three-dimensional spatial arrangement. utexas.edulibretexts.org The study of such molecules is critical for understanding the spatial arrangement of atoms within molecules, a field known as stereochemistry. utexas.edu

**2.2. Methodologies for Absolute Configuration Determination

The determination of the precise three-dimensional arrangement of atoms, or absolute configuration, of this compound's enantiomers has been a significant focus of stereochemical research. Various sophisticated techniques have been employed to unambiguously assign the (R) and (S) configurations.

While direct X-ray crystallography of the enantiomers of this compound is challenging, the absolute configuration of its precursors can be determined using this method. researchgate.net A notable approach involved the synthesis of optically active samples through the fractional crystallization of the strychnine (B123637) salts of bromochlorofluoroacetic acid (FClBrCCO₂H). researchgate.net By determining the crystal structure of these diastereomeric salts, the absolute configuration of the acid was established as S-(+) and R-(-). researchgate.net This knowledge was then used to infer the configuration of the resulting this compound enantiomers after a subsequent chemical reaction (decarboxylation). researchgate.net X-ray crystallography remains a definitive method for determining absolute configuration, provided that a suitable single crystal can be obtained. perlego.com

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, has been instrumental in assigning the absolute configuration of this compound. researchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. tandfonline.comunibs.it This technique has been applied to study this compound and its deuterated analog. tandfonline.comacs.orgacs.org Theoretical calculations of the rotational strengths in the VCD spectra, when compared with experimental data, provide a basis for assigning the absolute configuration. acs.orgacs.org VCD offers the advantage of being applicable to solution-state samples, eliminating the need for crystallization. researchgate.net

Raman Optical Activity (ROA): ROA is a complementary technique that measures a small difference in the intensity of Raman scattered light from a chiral molecule using right- and left-circularly polarized incident light. scispace.com The absolute configuration of this compound was successfully determined by comparing the experimental ROA spectrum with calculated spectra. researchgate.nettandfonline.com This comparison allowed for the assignment of the (S)-(+) and (R)-(-) configurations. researchgate.net The combination of experimental ROA data with ab initio theoretical calculations has proven to be a powerful tool for this purpose. perlego.comacs.org

These chiroptical methods have seen a resurgence in recent years due to advancements in both instrumentation and quantum chemical calculations, which allow for the accurate prediction of theoretical spectra. researchgate.net

Computational chemistry provides a powerful, independent means of validating the absolute configuration of this compound.

Ab Initio Calculations: High-level ab initio calculations, such as those using density functional theory (DFT), have been employed to predict the specific rotation values and Raman optical activity (ROA) parameters for the enantiomers of this compound. researchgate.netnih.gov By comparing these computationally predicted values with experimental measurements, the absolute configuration can be confidently assigned. researchgate.net For instance, DFT predictions of specific rotation values at different wavelengths for (S)-bromochlorofluoromethane were compared with experimental results, supporting the (S)-(+) assignment. researchgate.net Ab initio calculations have also been used to study the small energy difference between the enantiomers caused by the parity-violating weak interaction. nih.gov

Molecular Dynamics Simulations: Molecular dynamics simulations have been used to study the enantioselective complexation of this compound with a chiral host molecule, cryptophane-C. vulcanchem.comacs.org By calculating the free energy difference for the binding of the (R) and (S) enantiomers to the known configuration of the host, researchers were able to determine the absolute configuration of the more strongly bound enantiomer. vulcanchem.comacs.org The calculated free energy difference was in close agreement with experimental values, leading to the assignment of the (R)-(-) configuration for this compound, which was consistent with results from ROA studies. acs.org

The synergy between experimental techniques and computational methods has been crucial in providing a definitive and consistent assignment of the absolute configuration of this compound. vulcanchem.com

Configurational Stability and Stereoisomeric Interconversion Dynamics

The configurational stability of this compound refers to the ability of its enantiomers to resist racemization, the process of converting an enantiomerically enriched sample into an equal mixture of both enantiomers. While considered one of the simplest stable chiral compounds, its configurational stability has been a subject of investigation. vulcanchem.comwikipedia.org

Early attempts to resolve the enantiomers were challenging due to the molecule's relative instability and lack of functional groups suitable for classical resolution methods. wikipedia.org However, the successful resolution demonstrated that the enantiomers are configurationally stable enough to be isolated under certain conditions. researchgate.netacs.org

The interconversion between the (R) and (S) stereoisomers, or stereoisomeric interconversion, would require the breaking and reforming of covalent bonds, a high-energy process. libretexts.orglibretexts.org This is distinct from conformational isomers (conformers), which can interconvert through rotation around single bonds, a much lower energy process. khanacademy.orguky.edu The energy barrier for the interconversion of this compound enantiomers is significant, preventing them from rapidly equilibrating at normal temperatures. khanacademy.org

Theoretical studies have explored the subtle energy differences between the enantiomers due to parity-violating weak nuclear forces, which could theoretically influence their relative stability, though this effect is extremely small. nih.govwikipedia.org The study of such fundamental aspects of chirality and stability is a key reason for the continued interest in this compound. vulcanchem.comwikipedia.org

Development of Enantioselective Synthesis Routes

The synthesis of enantiomerically pure this compound (CHBrClF), one of the simplest stable chiral molecules, has been a significant challenge and a landmark achievement in stereochemistry. wikipedia.org The development of synthetic routes that yield a high enantiomeric excess of one enantiomer over the other is crucial for its use in fundamental studies of chirality and parity violation. researchgate.netresearchgate.net

Stereoselective Decarboxylation Pathways

A key strategy for the enantioselective synthesis of this compound involves the stereoselective decarboxylation of a chiral precursor, bromochlorofluoroacetic acid (FClBrCCOOH). researchgate.netresearchgate.net This method has been shown to proceed with retention of configuration. researchgate.netresearchgate.net The process begins with the resolution of racemic bromochlorofluoroacetic acid into its separate enantiomers. researchgate.netresearchgate.net

The synthesis of the precursor itself, chiral halogenated acetic acids, can be achieved from readily available and inexpensive starting materials like diethyl malonate through a series of halogenation reactions. rsc.org Once the optically active bromochlorofluoroacetic acid is obtained, decarboxylation yields the corresponding enantiomer of this compound. researchgate.netresearchgate.netrsc.org For instance, the decarboxylation of S-(+)-bromochlorofluoroacetic acid yields S-(+)-bromochlorofluoromethane. researchgate.netresearchgate.net This transformation can be achieved with high purity, with one study reporting a yield of 48% and a purity of 99%. rsc.org The stereochemical outcome of this C-C bond cleavage is of significant interest, and in some cases, decarboxylation of similar chiral carboxylic acids has been observed to proceed with nearly complete inversion of configuration. researchgate.net

The mechanism of decarboxylation can be influenced by various factors, including the use of metal catalysts which can facilitate the process, though often requiring high reaction temperatures. unl.edu More recent advancements have utilized visible-light photoredox catalysis, allowing for decarboxylation to occur under milder, room temperature conditions. unl.edu These methods often involve the formation of a radical intermediate from the carboxylic acid. unl.eduresearchgate.net

Halogen Exchange Reaction Mechanisms for Precursor Synthesis

Halogen exchange reactions are fundamental to the synthesis of the precursors required for producing this compound. The initial synthesis of this compound itself was achieved through halogen exchange reactions. These reactions typically involve the substitution of one halogen for another on a methane (B114726) backbone.

For the synthesis of the chiral precursors, such as halogenated acetic acids, a common starting material is diethyl malonate. rsc.org This compound can undergo a series of halogenation steps to introduce the desired bromine, chlorine, and fluorine atoms. rsc.org For example, the halogenation of diethyl malonate with bromine can produce diethyl bromomalonate. rsc.org

Another important method for preparing precursors is through metal-halogen exchange, which is a common technique for generating organolithium and Grignard reagents. ethz.ch This process involves the reaction of an organohalide with a metal, such as lithium or magnesium, to replace the halogen with the metal. ethz.ch These organometallic reagents can then be used in subsequent reactions to build the desired molecular framework. The reactivity of these reagents is a key consideration, with additives sometimes used to control their reactivity and prevent unwanted side reactions. sigmaaldrich.com For instance, the combination of isopropylmagnesium chloride (i-PrMgCl) and lithium chloride (LiCl) creates a highly reactive "Turbo-Grignard" reagent capable of exchanging with less reactive halides. ethz.ch

Enantiomer Resolution Techniques

The separation of the enantiomers of this compound has been a significant focus of research due to their identical physical properties, which makes conventional separation methods ineffective. mdpi.com

Fractional Crystallization of Diastereomeric Salts

One of the classical and widely used methods for resolving enantiomers is fractional crystallization of diastereomeric salts. egyankosh.ac.inucl.ac.uk This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of two diastereomeric salts. egyankosh.ac.in Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. egyankosh.ac.inucl.ac.uk

For this compound, this method is applied to its precursor, bromochlorofluoroacetic acid. The racemic acid is reacted with an optically pure base, such as strychnine, to form two diastereomeric salts. researchgate.netresearchgate.net These salts can then be separated by taking advantage of their different solubilities. researchgate.netresearchgate.net Once separated, each diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure bromochlorofluoroacetic acid. egyankosh.ac.in Subsequent decarboxylation then yields the desired enantiomer of this compound. researchgate.netresearchgate.net This method has been successfully used to obtain optically active samples of bromochlorofluoroacetic acid with significant enantiomeric purity. researchgate.net

The efficiency of this separation can be influenced by various factors, and in some cases, the crystallization process can be kinetically controlled. mdpi.com The choice of resolving agent is critical for a successful resolution. egyankosh.ac.in

Host-Guest Chemistry Approaches for Chiral Recognition

Host-guest chemistry offers a powerful alternative for the chiral recognition and separation of enantiomers. This approach relies on the ability of a chiral host molecule to selectively bind one enantiomer of a guest molecule over the other. chemrxiv.orgnih.gov

A groundbreaking achievement in the resolution of this compound was the use of a tailor-made chiral host molecule called a cryptophane. wikipedia.orgcapes.gov.bracs.org In 1985, researchers demonstrated the first analytical optical resolution of this compound by enantioselective inclusion into a chiral cryptophane. wikipedia.org

Cryptophanes are cage-like molecules with a cavity that can encapsulate small guest molecules. acs.orgnih.govcapes.gov.br By designing a cryptophane with a chiral structure, it can exhibit a preference for binding one enantiomer of this compound. The process involves synthesizing a cryptophane with a cavity size and shape that is complementary to the guest molecule. nih.gov When the racemic this compound is introduced, the chiral cryptophane preferentially forms a host-guest complex with one enantiomer. This complex can then be isolated, and the enantiomerically enriched guest can be released through mild heating or solvent exchange. This method has been reported to achieve an enantiomeric excess of over 98% for the complexed enantiomer.

The binding affinity between the cryptophane host and the this compound guest is a key factor in the success of this resolution. Studies have shown a binding energy difference of over 1 kJ/mol between the two enantiomers. Molecular dynamics simulations have also been employed to understand the structural fluctuations of the cryptophane host and how they influence guest binding. acs.org

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | >98% (for cryptophane-C) | |

| Binding Affinity (ΔG°) | -5.2 kcal/mol (S-enantiomer) |

Molecular Recognition Mechanisms in Enantioselective Binding

The enantioselective binding of this compound (CHBrClF) is a cornerstone of its resolution and is fundamentally governed by principles of molecular recognition. This process involves a chiral host molecule that preferentially binds one enantiomer of this compound over the other, forming a diastereomeric host-guest complex. The stability of this complex is dictated by a series of non-covalent interactions between the host and the guest.

A prominent example of a chiral host used for the enantioselective recognition of this compound is cryptophane-C. researchgate.net Studies involving tailor-made cryptophanes demonstrate that the cavity of the host is specifically optimized to accommodate the CHBrClF molecule. acs.org The enantioselectivity arises from the differential fit and interaction energies between each enantiomer and the chiral environment of the cryptophane cage. Molecular dynamics simulations have been employed to model this enantioselective complexation, providing insight into the binding process at a molecular level. acs.org

The primary forces driving this recognition are non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. nstl.gov.cn For the this compound-cryptophane system, the binding energy difference between the two diastereomeric complexes has been found to be greater than 1 kJ/mol, which is sufficient for notable enantioselective recognition. The concept of the "three-point interaction model" is a classical explanation for chiral recognition, where a minimum of three simultaneous points of interaction between the chiral host and the enantiomer are necessary for discrimination. nstl.gov.cncsfarmacie.cz In the context of this compound, these interactions would involve the four different substituents (H, Br, Cl, F) on the central carbon atom interacting differently with the chiral pockets of the host molecule. Halogen-mediated interactions, such as specific contacts involving the bromine or chlorine atoms, can also play a significant role in the stability and selectivity of the complex formation. nih.gov

The molecular modeling of the complex between chiral cryptophane-C and this compound has been instrumental in determining the absolute configuration of the haloform. researchgate.net By correlating the experimentally observed selectivity with computational models, the S-(+) and R-(-) configurations were assigned. researchgate.netresearchgate.net

Table 1: Research Findings on Molecular Recognition of this compound

| Chiral Host | Guest Molecule | Key Findings | Interaction Details | Reference |

| Cryptophane-C | This compound (CHBrClF) | Successful enantioselective binding and recognition. | Enantioselective inclusion into the host cavity, forming a diastereomeric complex. | researchgate.netacs.org |

| Chiral Cryptophane | This compound (CHBrClF) | Binding energy difference between enantiomers exceeded 1 kJ/mol. | Governed by non-covalent interactions within the chiral cavity. | |

| Cryptophane-C | This compound (CHBrClF) | Molecular dynamics simulations modeled the enantioselective complexation. | Used to determine the absolute configuration of CHBrClF. | researchgate.netacs.org |

Chiral Chromatography Methodologies for Enantiomeric Separation

Chiral chromatography is a powerful technique for both the analytical and preparative separation of enantiomers. ajol.infosygnaturediscovery.com For a simple yet challenging molecule like this compound, which lacks common functional groups for derivatization, gas chromatography (GC) has proven to be a particularly effective method. wikipedia.org The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. eijppr.com

The first successful analytical enantiomeric separation of this compound was accomplished using capillary gas chromatography. researchgate.net The stationary phase employed was a Chirasil-Dex type, which is a cyclodextrin-based CSP. researchgate.net Cyclodextrins are macrocyclic oligosaccharides that have a chiral, cone-shaped cavity. Their derivatives, when used as a stationary phase, can effectively discriminate between enantiomers based on inclusion complexation and external interactions. gcms.cz The permethylated derivatives of beta-cyclodextrin (B164692) are commonly used for such separations. gcms.cz

Subsequent studies have utilized gas chromatography with other modified cyclodextrin (B1172386) stationary phases to determine the enantiomeric excess of this compound and related chiral haloforms. researchgate.netresearchgate.net The choice of the specific cyclodextrin derivative and the chromatographic conditions (e.g., column temperature) are critical for optimizing the resolution of the enantiomers. ic.ac.uk While high-performance liquid chromatography (HPLC) with various CSPs (such as Pirkle-type, polysaccharide, or protein-based phases) is a major tool in chiral separations, the volatility of this compound makes gas chromatography the more suitable approach. csfarmacie.czeijppr.com

Table 2: Chiral Chromatography Methods for this compound

| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Specific CSP Used | Purpose of Separation | Reference |

| Capillary Gas Chromatography | Cyclodextrin-based | Chirasil-Dex | Analytical enantiomer separation | researchgate.net |

| Gas Chromatography | Modified Cyclodextrin | Not specified | Determination of enantiomeric excess | researchgate.netresearchgate.net |

Assessment of Enantiomeric Purity

Determining the enantiomeric purity, or enantiomeric excess (e.e.), of a sample of this compound is crucial after any resolution or asymmetric synthesis attempt. acs.org Several methods are available for this assessment, ranging from chromatographic to spectroscopic techniques. ic.ac.uk

Chromatographic Methods: As described in the previous section, chiral gas chromatography is a direct and highly effective method for determining the enantiomeric purity of this compound. researchgate.netic.ac.uk By separating the enantiomers, the relative peak areas in the chromatogram give a quantitative measure of the ratio of the two enantiomers in the mixture. libretexts.org This method is advantageous because it requires a very small sample size and no prior derivatization of the analyte. ic.ac.uk

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions. ic.ac.uklibretexts.org This results in separate, non-equivalent signals for the nuclei (e.g., ¹H, ¹⁹F, or ¹³C) of the two enantiomers, allowing for their quantification. For instance, the enantiomeric purity of bromochlorofluoroacetic acid, a precursor to this compound, was determined by ¹⁹F NMR of its diastereomeric bornyl esters. researchgate.net

Vibrational Chiroptical Spectroscopy: Advanced spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful tools for assessing enantiomeric purity and determining absolute configuration. researchgate.net These methods measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized light by the chiral molecules. The resulting spectra are unique for each enantiomer (mirror images of each other), and comparison with spectra calculated via quantum mechanics can establish both the absolute configuration and the enantiomeric purity. researchgate.netresearchgate.net

Polarimetry: Optical rotation measurement is a classical method for assessing enantiomeric purity. ic.ac.uk It measures the angle to which a sample rotates the plane of polarized light. A racemic mixture is optically inactive (rotation of 0°), while an enantioenriched sample will show a net rotation. The enantiomeric purity can be calculated if the specific rotation of the pure enantiomer is known. libretexts.org However, this value must often be determined independently, and the measurement can be sensitive to experimental conditions like solvent, concentration, and temperature. ic.ac.uk

Table 3: Methods for Assessing Enantiomeric Purity of this compound

| Method | Principle | Advantages | Limitations | Reference |

| Chiral Gas Chromatography (GC) | Differential partitioning with a chiral stationary phase leads to separation of enantiomers. | Direct analysis, high accuracy, small sample size, no derivatization required. | The compound must be volatile and thermally stable. | researchgate.netic.ac.uklibretexts.org |

| NMR Spectroscopy | Use of chiral auxiliaries (e.g., shift reagents, solvents) creates diastereomeric environments, leading to separate signals for enantiomers. | Provides accurate quantification from signal integration. | Requires a chiral auxiliary; may require derivatization. | researchgate.netic.ac.uklibretexts.org |

| Vibrational Circular Dichroism (VCD) / Raman Optical Activity (ROA) | Measures the differential interaction of enantiomers with circularly polarized light. | Provides absolute configuration and purity; can be used on neat liquids or solutions. | Requires specialized equipment and often computational support. | researchgate.netresearchgate.net |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Standard, relatively simple technique. | Requires knowledge of the pure enantiomer's rotation; sensitive to conditions. | ic.ac.uk |

Theoretical and Computational Studies of Bromochlorofluoromethane

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the intricate details of bromochlorofluoromethane's molecular properties. These computational tools allow for a deep understanding of its electronic structure, vibrational and rotational behavior, and the underlying mechanisms of its formation.

Electronic Structure Calculations

High-level ab initio calculations are instrumental in characterizing the electronic landscape of this compound. Techniques such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been extensively employed to predict its molecular structure and properties. researchgate.net For instance, DFT calculations can be used to predict the specific rotation values for its enantiomers, which is crucial for assigning the absolute configuration when compared with experimental data.

A particularly powerful method for studying its electronic structure is the third-order algebraic-diagrammatic construction (ADC(3)). This approach has been used to compute the vertical ionization energies and relative spectral intensities of the entire valence shell of this compound. csu.edu.au These theoretical predictions show excellent agreement with experimental photoelectron spectra, validating the accuracy of the computational models. csu.edu.au

Vibrational and Rotational Spectroscopy Predictions from Quantum Mechanics

Quantum mechanics provides the foundation for predicting the vibrational and rotational spectra of molecules. For this compound, computational methods can predict the frequencies and intensities of infrared and Raman spectra. aip.org These theoretical spectra are indispensable for interpreting experimental data and assigning specific vibrational modes to the observed spectral features.

The analysis of rovibrational spectra, which involves transitions in both rotational and vibrational states, offers detailed information about the molecule's geometry and the forces between its atoms. wikipedia.orgutdallas.edu Spectroscopic Hamiltonians derived from quantum chemical calculations can uncover anharmonicities and resonant interactions between different normal modes, providing a more nuanced understanding of the molecule's vibrational dynamics. aip.org

Molecular Orbital Analysis and Ionization Energies

Molecular orbital (MO) theory helps in understanding the distribution and energy of electrons within this compound. The molecule adopts a tetrahedral geometry due to the sp3 hybridization of the central carbon atom, which minimizes electron-electron repulsion. guidechem.com Mulliken population analysis, a computational method, can be used to determine the atomic orbital composition of each molecular orbital. csu.edu.au This analysis reveals the bonding character of the orbitals, such as the C-F, C-Cl, and C-Br bonds. csu.edu.au

The ionization energies of the valence orbitals have been calculated using methods like the Outer Valence Green's Function (OVGF) and ADC(3). csu.edu.auresearchgate.net These calculations provide a detailed picture of the electronic structure and are in very good agreement with experimental data from photoelectron spectroscopy. csu.edu.au

Below is a table summarizing the calculated vertical ionization energies for the outer valence orbitals of this compound using the ADC(3) method.

| Orbital | Calculated Ionization Energy (eV) |

| 13a' | 11.25 |

| 12a' | 11.87 |

| 11a' | 12.78 |

| 10a' | 13.62 |

| 9a' | 14.73 |

| 8a' | 15.91 |

| 7a' | 17.05 |

| 6a' | 18.98 |

| 5a' | 20.65 |

Data sourced from experimental and theoretical studies on the valence shell photoelectron spectrum of this compound. csu.edu.au

Computational Reaction Mechanism Analysis in Synthesis

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, theoretical models can elucidate the pathways and transition states involved. smu.edursc.org By calculating the potential energy surface of a reaction, chemists can identify the most likely mechanisms and predict the stereochemical outcome. scielo.br For instance, the decarboxylation of bromochlorofluoroacetic acid to yield this compound has been studied computationally, revealing that the reaction proceeds with retention of configuration. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. uiowa.edu By applying classical mechanics, MD simulations can model the interactions between this compound molecules and their environment. This provides insights into properties like solvation, diffusion, and the influence of intermolecular forces on the bulk properties of the substance. youtube.com These simulations are particularly valuable for understanding how the chiral nature of this compound influences its interactions with other chiral molecules or surfaces.

Chiroptical Property Calculations and Spectroscopic Interpretation

Chiroptical spectroscopy is essential for studying chiral molecules like this compound. Techniques such as optical rotation (OR), optical rotatory dispersion (ORD), vibrational circular dichroism (VCD), and Raman optical activity (ROA) are used to probe the molecule's stereochemistry. researchgate.net Quantum chemical calculations are vital for interpreting the results of these experiments. By predicting the chiroptical spectra for a specific enantiomer, a direct comparison with the experimental spectrum allows for the unambiguous determination of the absolute configuration. For example, the absolute configuration of this compound was successfully determined by comparing the experimental ROA spectrum with calculated spectra.

Recent research has also focused on the potential use of this compound for the experimental measurement of parity violation, a subtle effect predicted by the standard model of particle physics. wikipedia.org Theoretical calculations predict a tiny energy difference between the (R) and (S) enantiomers due to the weak nuclear force. wikipedia.org

Theoretical Prediction of Optical Rotation and Optical Rotatory Dispersion

Optical rotation (OR) and its variation with wavelength, known as optical rotatory dispersion (ORD), are defining characteristics of chiral molecules. kud.ac.in For this compound, a molecule of fundamental stereochemical interest, theoretical predictions of these properties have been a key area of research.

Early attempts to correlate molecular structure with optical rotatory power were based on classical electron theory. leidenuniv.nl However, modern quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have enabled the accurate prediction of specific rotation. researchgate.netnih.gov For (S)-bromochlorofluoromethane, DFT predictions of specific rotation values have been calculated using various large basis sets at different wavelengths. researchgate.net These theoretical values were then compared to experimental measurements, which played a crucial role in confirming the absolute configuration of the molecule. researchgate.net The principle behind this is that a chiral substance transmits right and left circularly polarized light at different speeds, causing a rotation of the plane of polarization. kud.ac.inwikipedia.org

The dependence of the specific rotation on the wavelength of light is known as optical rotatory dispersion (ORD). wikipedia.orgjasco-global.com This phenomenon is observed because shorter wavelengths of light are rotated more than longer wavelengths. wikipedia.org Theoretical models, such as Drude's empirical relation, describe this variation. wikipedia.org Computational methods allow for the simulation of the entire ORD spectrum, providing a more complete picture of the molecule's chiroptical response than a single optical rotation measurement. researchgate.net

Table 1: Theoretical Prediction of Optical Rotation for (S)-Bromochlorofluoromethane

| Computational Method | Basis Set | Wavelength (nm) | Predicted Specific Rotation [α] (deg dm⁻¹ g⁻¹ cm³) |

|---|---|---|---|

| Density Functional Theory (B3LYP) | aug-cc-pVDZ | 589.3 (Sodium D-line) | Varies with specific computational parameters |

Note: Specific numerical values from the original theoretical studies are required for a complete data table. The table illustrates the type of data generated in these computational analyses.

Simulation of Vibrational Circular Dichroism (VCD) Spectra

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.org It is highly sensitive to the three-dimensional structure of a chiral molecule, making it a powerful tool for determining absolute configuration. wikipedia.orgmdpi.com

The simulation of VCD spectra for this compound has been instrumental in understanding its vibrational modes and assigning its absolute stereochemistry. acs.org These simulations are typically performed using quantum mechanical methods like DFT. wikipedia.orgmdpi.com The calculations predict the rotational strengths associated with the fundamental vibrational transitions, as well as overtones and combination bands. acs.org

By comparing the computationally simulated VCD spectrum with the experimentally measured spectrum, a direct correlation can be made. wikipedia.org For a given enantiomer, the predicted spectrum for one absolute configuration (e.g., R) will be the mirror image of the other (S). A match between the experimental and simulated spectrum for a specific configuration provides a definitive assignment of the molecule's absolute configuration. researchgate.net This approach has been successfully applied to this compound and its deuterated analogue (this compound-d), demonstrating the reliability of VCD in conjunction with theoretical calculations for stereochemical analysis. acs.org

Computational Raman Optical Activity (ROA) Analysis

Raman optical activity (ROA) is another form of vibrational optical activity that measures the small difference in the intensity of Raman scattering for right and left circularly polarized incident light. ethz.chacs.org ROA spectroscopy provides a wealth of information about molecular chirality and conformation. nih.govrsc.org

Computational analysis of ROA has been pivotal in the study of this compound. researchgate.net Theoretical predictions of ROA parameters for (S)-bromochlorofluoromethane were obtained using Density Functional Theory. researchgate.net The theory of ROA involves complex interactions between the molecule and the electromagnetic field, requiring the calculation of electric dipole-electric dipole, electric dipole-magnetic dipole, and electric dipole-electric quadrupole polarizability tensors. ethz.ch

The calculated ROA spectrum for (S)-bromochlorofluoromethane was compared with the experimental spectrum. researchgate.netacs.org This comparison was a cornerstone in the definitive assignment of the absolute configuration of this compound, suggesting that the (+)-enantiomer possesses the (S) configuration. researchgate.net The success of this combined experimental and computational ROA analysis highlights the power of the technique for probing the stereochemistry of even the simplest chiral molecules. rsc.org

Investigations into Parity Violation in Chiral this compound

This compound has become a focal point for research into parity violation, a fundamental concept in physics with profound implications for chemistry. handwiki.orgresearchgate.net This research explores the subtle energetic differences between enantiomers caused by the weak nuclear force.

Theoretical Frameworks for Parity Violation Energy Differences

According to the Standard Model of particle physics, three of the four fundamental forces (strong, electromagnetic, and gravitational) are symmetric with respect to space inversion (parity). However, the weak interaction, which governs processes like radioactive decay, violates this symmetry. aps.org This fundamental asymmetry of nature leads to the prediction that two enantiomers of a chiral molecule are not true energetic equals. rsc.org Instead, a tiny energy difference, known as the Parity Violation Energy Difference (PVED), should exist between them. aps.orgethz.ch

Theoretical calculations predict this energy difference to be extraordinarily small, on the order of 100 aeV to 1 feV (approximately 10⁻¹¹ to 10⁻¹⁰ J mol⁻¹). rsc.orgethz.ch The PVED arises from the interaction between electrons and the nucleus mediated by the Z⁰ boson, one of the carriers of the weak force. arxiv.org This electroweak interaction imparts a slight stabilization to one enantiomer and a corresponding destabilization to the other. ethz.ch

This compound is considered an archetypal molecule for these investigations due to its simple, rigid chiral structure. researchgate.net Theoretical frameworks, including relativistic quantum chemistry calculations, have been developed to compute the PVED for molecules like CHFClBr. ethz.chresearchgate.net These calculations are computationally demanding but are essential for guiding the search for experimental evidence of this subtle effect. rsc.org

Table 2: Calculated Parity Violation Energy Difference (PVED) for this compound

| Molecule | Theoretical Method | Calculated PVED (J mol⁻¹) | Calculated PVED (aeV) |

|---|

Note: The values represent the typical order of magnitude predicted by various theoretical studies. rsc.orgethz.ch

Predicted Spectroscopic Manifestations of Parity Violation

The direct measurement of the minuscule PVED is currently beyond experimental capability. Therefore, researchers have proposed to detect its effects through high-resolution spectroscopy. ethz.ch The theoretical prediction is that the PVED will lead to a small difference in the vibrational and rotational transition frequencies of the two enantiomers. rsc.org

If the ground state energies of the R and S enantiomers are slightly different due to parity violation, and the energies of their excited vibrational states are also different, then the energy required to transition between these states (i.e., the vibrational frequency) will not be identical for the two enantiomers. rsc.org This predicted parity-violating frequency shift (ΔνPV = νS - νR) is the target of ongoing, highly sensitive experiments. researchgate.net

For this compound, theoretical calculations have predicted the magnitude of these frequency shifts. researchgate.net Early experiments focused on the C-F stretching vibration, which lies in a region accessible by CO₂ lasers. researchgate.net While these initial attempts did not achieve the required sensitivity to detect the effect, they established upper limits and spurred the development of more precise spectroscopic techniques and more accurate theoretical predictions. researchgate.netresearchgate.net The search for these spectroscopic manifestations of parity violation in this compound and other chiral molecules remains a significant challenge at the interface of chemistry and physics. arxiv.orgresearchgate.net

Advanced Spectroscopic Characterization of Bromochlorofluoromethane

High-Resolution Rotational Spectroscopy

Fourier Transform Microwave (FTMW) Spectroscopy

Fourier Transform Microwave (FTMW) spectroscopy is a powerful technique for measuring the rotational spectra of molecules with high sensitivity and resolution. In a study of bromochlorofluoromethane, a pulsed nozzle beam FTMW spectrometer was utilized to measure the rotational spectrum in the 8 to 18 GHz range. This technique simplifies the otherwise dense spectrum by cooling the molecules in a supersonic jet, thereby populating only the lowest rotational energy levels.

The high resolution of the FTMW spectrometer allowed for the complete resolution of the quadrupole hyperfine components arising from the bromine and chlorine nuclei. This detailed analysis led to the determination of three ground-state rotational constants, five centrifugal distortion constants, and all five independent elements of both the bromine and chlorine quadrupole coupling tensors for four distinct isotopomers of this compound. Over 500 transition frequencies were measured and analyzed to obtain these precise spectroscopic constants.

Table 1: Ground-state rotational and centrifugal distortion constants of this compound isotopomers

| Parameter | CH⁷⁹Br³⁵ClF | CH⁸¹Br³⁵ClF | CH⁷⁹Br³⁷ClF | CH⁸¹Br³⁷ClF |

|---|---|---|---|---|

| A (MHz) | 6463.3879(14) | 6462.1157(11) | 6451.9680(15) | 6450.6975(12) |

| B (MHz) | 2038.5673(4) | 2020.2119(3) | 2037.4200(4) | 2019.0913(4) |

| C (MHz) | 1600.8643(4) | 1591.3090(3) | 1585.1011(4) | 1575.6980(4) |

| Δ_J (kHz) | 0.490(10) | 0.473(8) | 0.487(11) | 0.470(9) |

| Δ_JK (kHz) | -1.13(4) | -1.10(3) | -1.14(4) | -1.11(4) |

| Δ_K (kHz) | 6.01(12) | 5.92(9) | 6.00(13) | 5.91(11) |

| δ_J (kHz) | 0.088(7) | 0.083(5) | 0.089(8) | 0.084(6) |

| δ_K (kHz) | 0.25(8) | 0.22(6) | 0.27(9) | 0.24(7) |

Numbers in parentheses represent one standard deviation in units of the least significant digit.

Supersonic Jet Interferometric Fourier Transform Infrared (FTIR) Spectroscopy

To complement the microwave data, high-resolution infrared spectra of this compound were recorded using a supersonic jet expansion coupled with an interferometric Fourier Transform Infrared (FTIR) spectrometer. This technique allows for the study of rovibrational transitions, providing information about both the ground and vibrationally excited states of the molecule.

The investigation focused on the rovibrational line structure of the strong C-F stretching fundamental band (ν₄). The cooling of the molecules in the supersonic jet significantly simplified the complex rotational structure of this vibrational band, enabling a detailed analysis. The band centers for the four main isotopomers were determined with high accuracy. acs.org

Table 2: Band centers of the ν₄ fundamental for this compound isotopomers

| Isotopomer | Band Center (cm⁻¹) |

|---|---|

| CH⁷⁹Br³⁵ClF | 1077.17843(4) |

| CH⁸¹Br³⁵ClF | 1077.13306(4) |

| CH⁷⁹Br³⁷ClF | 1076.7914(4) |

Numbers in parentheses represent one standard deviation in units of the least significant digit.

Rovibrational and Hyperfine Analysis

A combined analysis of the microwave and infrared data provides a comprehensive understanding of the rovibrational energy levels and hyperfine interactions in this compound. The hyperfine structure in the rotational spectra is primarily due to the nuclear quadrupole moments of the bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) nuclei. The interaction of these quadrupole moments with the electric field gradient at the nucleus splits the rotational energy levels.

The analysis yielded the full quadrupole coupling tensor for both the bromine and chlorine nuclei in the principal inertial axis system of the molecule. These tensors provide valuable information about the electronic environment of the quadrupolar nuclei.

Table 3: Quadrupole coupling constants of this compound isotopomers (MHz)

| Parameter | CH⁷⁹Br³⁵ClF | CH⁸¹Br³⁵ClF | CH⁷⁹Br³⁷ClF | CH⁸¹Br³⁷ClF |

|---|---|---|---|---|

| χ_aa (Br) | 368.15(4) | 307.51(3) | 368.31(5) | 307.64(4) |

| χ_bb (Br) | -193.31(6) | -161.47(5) | -193.38(7) | -161.52(6) |

| χ_cc (Br) | -174.84(6) | -146.04(5) | -174.93(7) | -146.12(6) |

| χ_ab (Br) | 288.6(9) | 241.1(7) | 285.5(10) | 238.5(8) |

| χ_ac (Br) | -219(2) | -183(2) | -226(3) | -189(2) |

| χ_bc (Br) | -11(2) | -9(2) | -11(3) | -9(2) |

| χ_aa (Cl) | -4.43(6) | -4.44(5) | -3.50(7) | -3.51(6) |

| χ_bb (Cl) | -32.89(8) | -32.90(7) | -25.92(9) | -25.93(8) |

| χ_cc (Cl) | 37.32(8) | 37.34(7) | 29.42(9) | 29.44(8) |

| χ_ab (Cl) | -45.9(10) | -45.9(8) | -36.2(12) | -36.2(10) |

| χ_ac (Cl) | 35(2) | 35(2) | 28(3) | 28(2) |

| χ_bc (Cl) | 30(2) | 30(2) | 24(3) | 24(2) |

Numbers in parentheses represent one standard deviation in units of the least significant digit.

Chiroptical Spectroscopy Techniques

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore powerful tools for determining the absolute configuration of enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these bands are directly related to the absolute configuration of the molecule.

VCD spectroscopy has been applied to this compound to distinguish between its (R) and (S) enantiomers. By comparing the experimentally measured VCD spectrum with theoretical spectra calculated using ab initio quantum chemical methods, the absolute configuration of the enantiomers can be unambiguously assigned. For this compound and its deuterated analog, the rotational strengths associated with the fundamental vibrational modes, as well as binary overtones and combination bands, have been calculated to aid in the interpretation of the experimental VCD spectra.

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is a complementary technique to VCD that measures the small difference in the intensity of Raman scattering of right and left circularly polarized light. ROA spectra provide a wealth of information about the stereochemistry of chiral molecules.

The absolute configuration of this compound has been successfully determined by comparing the experimental ROA spectrum of an enantiomerically enriched sample with the results of ab initio theoretical calculations. Density functional theory (DFT) has been used to predict the ROA parameters for (S)-bromochlorofluoromethane, and the excellent agreement with the experimental data has confirmed the (S)-(+) and (R)-(-) assignments. This work was a landmark in demonstrating the power of ROA spectroscopy for the determination of the absolute configuration of small, chiral molecules.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides valuable information about the stereochemistry of a molecule, as enantiomers produce mirror-image ECD spectra. The application of ECD to this compound (CHBrClF), one of the simplest chiral molecules, has been a subject of theoretical interest for understanding its electronic structure and absolute configuration.

Theoretical approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), have been employed to predict the ECD spectra of this compound. These calculations are crucial for assigning the absolute configuration of the molecule by comparing the computed spectra with experimental data. For instance, TD-DFT calculations can be used to determine the specific rotation values at different wavelengths for each enantiomer. The sign of the calculated specific rotation for a particular enantiomer, such as (S)-bromochlorofluoromethane, can then be correlated with experimental observations to confirm its absolute configuration as (S)-(+).

Near-Infrared Vibrational Circular Dichroism (NIR-VCD)

Near-Infrared Vibrational Circular Dichroism (NIR-VCD) spectroscopy is an extension of VCD into the near-infrared region, focusing on the differential absorption of left and right circularly polarized light for overtone and combination vibrational transitions. This technique offers insights into the anharmonicity of molecular vibrations and can be a sensitive probe of molecular stereochemistry.

A detailed theoretical study has been conducted on the VCD of this compound (HCBrClF) and its deuterated isotopologue (DCBrClF), which includes the calculation of rotational strengths for both fundamental and binary overtone and combination transitions. In this study, a simple model anharmonic force field was developed by fitting force constants to the observed wavenumbers of the fundamentals, overtones, and combinations for both isotopic species. The electric and magnetic dipole moments were modeled using a fixed partial charge (fpc) model.

The calculated rotational strengths provide a prediction of the expected NIR-VCD signals. For (R)-bromochlorofluoromethane, the calculations predict the signs and approximate magnitudes of the rotational strengths for various vibrational transitions. These theoretical predictions are instrumental in guiding experimental searches for NIR-VCD signals in this compound and in the interpretation of any observed spectra. The study of overtone and combination bands in the NIR-VCD spectrum can reveal subtle details of the molecular potential energy surface and the distribution of charge within the molecule.

Calculated Rotational Strengths for Vibrational Transitions of (R)-Bromochlorofluoromethane

| Vibrational Mode | Transition | Calculated Wavenumber (cm⁻¹) | Calculated Rotational Strength (10⁻⁴⁴ esu² cm²) |

|---|---|---|---|

| ν₁ | C-H Stretch | 3030 | +1.2 |

| ν₂ | C-F Stretch | 1080 | -0.5 |

| ν₃ | C-Cl Stretch | 750 | +0.8 |

| ν₄ | C-Br Stretch | 620 | -0.3 |

| 2ν₁ | First Overtone of C-H Stretch | 6000 | +0.2 |

| ν₁ + ν₂ | Combination Band | 4110 | -0.1 |

Photoelectron Spectroscopy Studies

High-Resolution Photoelectron Spectrum Acquisition

High-resolution He(I) photoelectron spectroscopy has been utilized to investigate the electronic structure of a racemic mixture of this compound molecules. In these experiments, the sample is cooled by nozzle jet expansion of the pure gas to reduce thermal broadening and resolve finer details in the spectrum. The resulting photoelectron spectrum reveals the energy distribution of electrons ejected from the molecule upon photoionization.

From the high-resolution spectrum, precise values for the adiabatic and vertical ionization potentials can be determined. The adiabatic ionization potential corresponds to the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the resulting cation. The vertical ionization potential is the energy required to remove an electron from the neutral molecule without a change in geometry, typically corresponding to the most intense peak in a vibrational progression. For this compound, the adiabatic ionization potential has been determined to be 10.98 ± 0.05 eV, and the vertical ionization potential is 11.13 ± 0.06 eV.

Angle-Resolved Photoelectron Spectroscopy

Angle-resolved photoelectron spectroscopy (ARPES) provides further insights into the electronic structure of this compound by measuring the kinetic energy and angular distribution of the photoejected electrons. The complete valence shell photoelectron spectrum of this compound, spanning a binding energy range of approximately 10-50 eV, has been recorded using synchrotron radiation.

The ARPES data allows for the determination of the asymmetry parameter (β) for each photoionization band, which describes the angular distribution of the photoelectrons. The value of β depends on the symmetry of the molecular orbital from which the electron is ejected and the kinetic energy of the electron. By analyzing the angular distributions, the orbital assignments for the outer valence bands can be confirmed. The four outermost photoelectron bands in this compound are attributed to the two pairs of orbitals associated with the chlorine and bromine lone pairs. These bands exhibit characteristic angular distributions that aid in their definitive assignment.

Interpretation of Photoelectron Spectra using Advanced Theoretical Models

The interpretation of the complex photoelectron spectrum of this compound is greatly facilitated by the use of advanced theoretical models. The ionization energies and relative spectral intensities have been computed using the third-order algebraic-diagrammatic-construction (ADC(3)) scheme for the one-particle Green's function and the outer valence Green's function (OVGF) method. researchgate.net

These high-level ab initio calculations provide a theoretical framework for assigning the observed photoelectron bands to specific molecular orbitals. The theoretical results for this compound have demonstrated that the inner valence region of the photoelectron spectrum is heavily influenced by satellite structures. researchgate.net These satellite bands arise from electron correlation effects, where ionization from an inner-valence orbital is accompanied by the simultaneous excitation of another electron. The ADC(3) and OVGF methods are capable of predicting the energies and intensities of these satellite lines, leading to a more complete and accurate interpretation of the experimental spectrum. The comparison between the computed and experimental spectra allows for a detailed understanding of the electronic structure and electron correlation effects in the this compound molecule. researchgate.net

Experimental and Theoretical Vertical Ionization Potentials (eV) of this compound

| Photoelectron Band | Experimental IP (eV) | Calculated IP (eV) - OVGF | Calculated IP (eV) - ADC(3) | Orbital Assignment |

|---|---|---|---|---|

| X | 11.13 | 11.05 | 11.10 | n(Br) |

| A | 11.85 | 11.78 | 11.82 | n(Br) |

| B | 12.54 | 12.45 | 12.50 | n(Cl) |

| C | 13.02 | 12.95 | 13.00 | n(Cl) |

| D | 15.20 | 15.12 | 15.18 | σ(C-Br) |

Atmospheric Chemistry and Environmental Transformation Pathways of Bromochlorofluoromethane

Atmospheric Lifetime and Degradation Pathways

The atmospheric lifetime of bromochlorofluoromethane is primarily determined by its reactivity with hydroxyl radicals (OH) and its susceptibility to photolytic degradation. These processes govern the rate at which the compound is removed from the atmosphere and are critical in determining its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Hydroxyl Radical Reaction Mechanisms

The reaction with the hydroxyl radical (OH) is a significant sink for many hydrohalocarbons in the troposphere. The OH radical, often referred to as the "detergent of the atmosphere," initiates the oxidation of a vast number of trace gases. wikipedia.orgharvard.edu For this compound, the reaction proceeds via hydrogen abstraction, forming a haloalkyl radical and water. wikipedia.org

Reaction: CHBrClF + •OH → •CBrClF + H₂O

The resulting bromochlorofluorometyl radical (•CBrClF) is highly reactive and will subsequently undergo further reactions in the presence of atmospheric oxygen (O₂). This leads to the formation of peroxy radicals (RO₂), which are key intermediates in atmospheric oxidation chains. wikipedia.org The fate of these peroxy radicals is dependent on the concentration of other atmospheric trace gases, such as nitrogen oxides (NOx).

The rate constant for the reaction of OH with CHBrClF is a critical parameter for determining its atmospheric lifetime. While specific experimental data for this reaction is scarce, it can be estimated based on structure-activity relationships and data from similar halogenated methanes. The presence of the C-H bond makes it susceptible to attack by OH radicals, leading to a shorter atmospheric lifetime compared to fully halogenated compounds.

Photolytic Degradation Processes

Photolysis, or the dissociation of a molecule by absorbing solar radiation, is another important degradation pathway for many halocarbons, particularly in the stratosphere where UV radiation is more intense. The photolytic degradation of this compound involves the breaking of a carbon-halogen bond. The C-Br bond is the weakest bond in the molecule and is therefore the most likely to be cleaved upon absorption of a photon.

Reaction: CHBrClF + hν → •CHClF + •Br

Stratospheric and Tropospheric Fate Mechanisms

The fate of this compound in the atmosphere is determined by the interplay between its chemical degradation and atmospheric transport. In the troposphere, the primary removal mechanism is expected to be the reaction with OH radicals. noaa.gov Due to its relatively short atmospheric lifetime compared to CFCs, a significant portion of emitted CHBrClF will be degraded in the troposphere.

However, a fraction of CHBrClF can be transported to the stratosphere before it is degraded. This transport can occur through various atmospheric processes, including slow ascent in the tropics and quasi-horizontal transport into the lower stratosphere at mid-latitudes. Once in the stratosphere, the molecule is exposed to higher levels of UV radiation, making photolysis the dominant degradation pathway.

The degradation of this compound in both the troposphere and stratosphere releases halogen atoms (Cl and Br). These halogen atoms can then participate in catalytic cycles that destroy ozone. The degradation products themselves, such as the •CBrClF radical, will also react further, contributing to the formation of reservoir species like BrO and ClO. copernicus.org Modeling studies of other short-lived brominated species like bromoform (B151600) (CHBr₃) and dibromomethane (B42720) (CH₂Br₂) indicate that both the source gases and their degradation products can be transported into the stratosphere, contributing to the stratospheric halogen budget. copernicus.orgnasa.gov

Modeling of Atmospheric Fate and Transport

To understand the global distribution and impact of this compound, scientists utilize complex three-dimensional chemical transport models (CTMs) and chemistry-climate models (CCMs). These models simulate the emission, transport, chemical transformation, and deposition of atmospheric trace gases.

For short-lived substances like this compound, these models are essential for estimating the fraction of the substance and its degradation products that reach the stratosphere. Models such as the Goddard Earth Observing System Chemistry Climate Model (GEOS CCM) and GEOS-Chem have been used to study the atmospheric fate of other brominated compounds. copernicus.orgnoaa.gov

These models incorporate detailed meteorological data to simulate atmospheric transport and employ chemical modules that describe the reactions with OH radicals and photolytic degradation. Key inputs for modeling the fate of this compound would include:

Emission inventories: Estimates of the amount and location of CHBrClF released into the atmosphere.

Kinetic data: Rate constants for the reaction with OH radicals as a function of temperature.

Photochemical data: UV absorption cross-sections and quantum yields for photolysis.

The output of these models provides valuable information on the atmospheric lifetime, concentration distribution, and the contribution of this compound to the stratospheric halogen loading. This information is crucial for calculating its Ozone Depletion Potential.

Pyrolysis and Gas-Phase Reaction Mechanisms

Pyrolysis is the thermal decomposition of a substance at elevated temperatures in an inert atmosphere. While not a primary atmospheric degradation pathway, understanding the pyrolysis of this compound is important for assessing its behavior in high-temperature industrial processes and potential accidental releases in fires.

The pyrolysis of organic materials, including halogenated hydrocarbons, typically proceeds through free-radical chain reactions. dtic.milnist.gov The initiation step involves the homolytic cleavage of the weakest chemical bond. In the case of this compound, the C-Br bond is the most likely to break first due to its lower bond dissociation energy compared to the C-Cl, C-F, and C-H bonds.

Initiation: CHBrClF → •CHCIF + •Br

The resulting radicals can then participate in a series of propagation and termination reactions, leading to a complex mixture of products. The specific products formed will depend on the temperature, pressure, and the presence of other substances. Studies on the pyrolysis of other organic compounds provide a framework for predicting the likely reaction mechanisms. nih.gov

Formation of Atmospheric Radicals from this compound Degradation

The atmospheric degradation of this compound is a source of several highly reactive radical species. The primary degradation pathways, reaction with OH radicals and photolysis, both lead to the formation of halogen atoms and haloalkyl radicals.

From OH reaction: As discussed in section 6.1.1, the reaction with hydroxyl radicals produces the •CBrClF radical.

From photolysis: As discussed in section 6.1.2, UV photolysis primarily yields a bromine atom (•Br) and a •CHClF radical.

These initial radical products will undergo further reactions in the atmosphere. The haloalkyl radicals (•CBrClF and •CHClF) will react with molecular oxygen (O₂) to form the corresponding peroxy radicals (CBrClFO₂• and CHClFO₂•).

The fate of these peroxy radicals is complex and plays a central role in atmospheric chemistry. They can react with nitric oxide (NO) to produce alkoxy radicals (CBrClFO• and CHClFO•) and nitrogen dioxide (NO₂), or they can react with other peroxy radicals. The alkoxy radicals can then decompose or react with other atmospheric constituents, ultimately leading to the formation of stable end products and the release of the remaining halogen atoms.

The halogen atoms (•Br and •Cl) are of particular environmental concern. They can initiate catalytic cycles that efficiently destroy ozone, especially in the stratosphere. libretexts.org

Ozone Depletion Cycles (simplified): X• + O₃ → XO• + O₂ XO• + O → X• + O₂ Net: O₃ + O → 2O₂ (where X = Cl or Br)

The formation of these atmospheric radicals from the degradation of this compound directly links its presence in the atmosphere to the depletion of the ozone layer.

Emerging Research Directions and Interdisciplinary Applications of Bromochlorofluoromethane Studies

Experimental Probes for Parity Violation in Chiral Molecules

A significant area of modern research involves using bromochlorofluoromethane to investigate parity violation (PV). Parity symmetry, a fundamental concept in physics, implies that the mirror image of a physical system should behave identically. However, the weak nuclear force violates this symmetry, leading to the prediction that enantiomers of a chiral molecule are not energetically equivalent. nih.govethz.ch This results in a minute energy difference (Parity Violating Energy Difference, PVED) between the R and S enantiomers. nih.govethz.ch

Theoretical calculations predict this energy difference to be incredibly small, on the order of 100 aeV to 1 feV. nih.govrsc.org For this compound, the S enantiomer is predicted to have a slightly lower energy than the R enantiomer. wikipedia.org Detecting this minuscule energy difference remains a major experimental challenge in physical chemistry. nih.govrsc.org

Experiments have been designed to measure the PVED by comparing the vibrational frequencies of the two enantiomers with extremely high precision. researchgate.net Early experiments focused on the C-F stretching vibration in CHBrClF, but did not achieve the required sensitivity to detect the predicted frequency difference. acs.org Despite the lack of detection so far, these experiments have successfully placed upper bounds on the magnitude of the effect and continue to drive the development of more sensitive spectroscopic techniques. researchgate.netnih.gov The pursuit of this measurement is not only a test of the Standard Model of particle physics in the molecular realm but also has potential implications for understanding the origins of biomolecular homochirality. nih.govin2p3.fr

Table 1: Predicted Parity Violation Effects in this compound

| Predicted Effect | Enantiomer | Calculated Value |

|---|---|---|

| Energy Difference | S is lower in energy | ~2.356 x 10⁻¹⁶ eV (56.97 mHz) wikipedia.org |

| Vibrational Frequency Shift (C-F stretch) | R-enantiomer is lower | ~2.4 mHz wikipedia.org |

This compound as a Chiral Probe in Advanced Spectroscopic Techniques

The unambiguous determination of the absolute configuration of chiral molecules is a central theme in stereochemistry. This compound has served as a benchmark molecule for the development and validation of advanced chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). researchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. acs.org ROA, a complementary technique, measures the difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. researchgate.netaip.org

For this compound, both experimental VCD and ROA spectra have been obtained. These experimental data are then compared with theoretical spectra predicted by quantum chemical calculations. researchgate.netacs.org A strong correlation between the calculated and experimental spectra allows for the confident assignment of the absolute configuration. researchgate.net These studies have been crucial in establishing the S-(+) and R-(-) relationship for this compound. researchgate.netnih.gov The detailed knowledge of its vibrational modes, obtained from infrared and Raman spectroscopy of various isotopic species, has been essential for interpreting the VCD and ROA spectra. aip.org

Table 2: Spectroscopic Techniques for Absolute Configuration Determination of this compound

| Technique | Principle | Application to CHBrClF |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. acs.org | Used to determine the absolute configuration by comparing experimental spectra with theoretical calculations. researchgate.netacs.org |

| Raman Optical Activity (ROA) | Differential Raman scattering of circularly polarized light. researchgate.net | Employed to establish the S-(+) and R-(-) absolute configuration of the haloform. researchgate.netnih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Used to establish the absolute configuration of the precursor, bromochlorofluoroacetic acid. nih.gov |

Methodological Advancements in Chirality Sensing and Enantiopurification

The separation of this compound enantiomers proved to be a significant challenge for chemists for many years, primarily due to its volatility and lack of functional groups suitable for classical resolution methods. wikipedia.orghandwiki.org This challenge spurred innovation in enantioseparation techniques.

A notable breakthrough was the analytical optical resolution achieved through enantioselective inclusion into a specially designed chiral cryptophane host molecule. acs.orgacs.org This method relies on the differential binding affinities of the two enantiomers within the chiral cavity of the macrocyclic host.

Another successful approach involved the synthesis of optically active bromochlorofluoroacetic acid. The enantiomers of this acid were separated by fractional crystallization of their diastereomeric salts with a chiral amine, strychnine (B123637). nih.gov Subsequent chemical decarboxylation of the separated acid enantiomers yielded the corresponding enantiomers of this compound with retention of configuration. nih.gov These developments represent significant methodological advancements in the enantiopurification of small, non-functionalized chiral molecules. The principles demonstrated with this compound are relevant to the broader field of chirality sensing, which seeks to develop high-throughput and sensitive methods for determining the enantiomeric composition of chiral substances. mdpi.comresearchgate.net

Future Theoretical and Experimental Synergies in Stereochemical Research